molecular formula C23H29N3O5S B11173442 4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11173442
M. Wt: 459.6 g/mol
InChI Key: XRWZPDFHWGODRF-UHFFFAOYSA-N
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Description

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE is a complex organic compound that features a combination of oxolane, sulfamoyl, and pentanamidobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane derivative, which is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group. The final step involves coupling this intermediate with a pentanamidobenzamide derivative under appropriate conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones.

    Reduction: The sulfamoyl group can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring would yield lactones, while reduction of the sulfamoyl group would produce amines.

Scientific Research Applications

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYLBUTANAMIDE
  • N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-PHENYLBUTANAMIDE

Uniqueness

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide

InChI

InChI=1S/C23H29N3O5S/c1-2-3-6-22(27)25-18-9-7-17(8-10-18)23(28)26-19-11-13-21(14-12-19)32(29,30)24-16-20-5-4-15-31-20/h7-14,20,24H,2-6,15-16H2,1H3,(H,25,27)(H,26,28)

InChI Key

XRWZPDFHWGODRF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

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